

CP 461 tubulin binding site characterization

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Compound of Interest

Compound Name: CP 461

Cat. No.: B1669496

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An In-depth Technical Guide on the Characterization of the **CP 461** Tubulin Binding Site

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed quantitative binding data and co-crystal structures for **CP 461**'s interaction with tubulin are not extensively available in the public domain. This guide provides a comprehensive framework for the characterization of a tubulin-binding agent like **CP 461**, based on established methodologies for other colchicine-site inhibitors. The quantitative data presented herein is illustrative.

Introduction

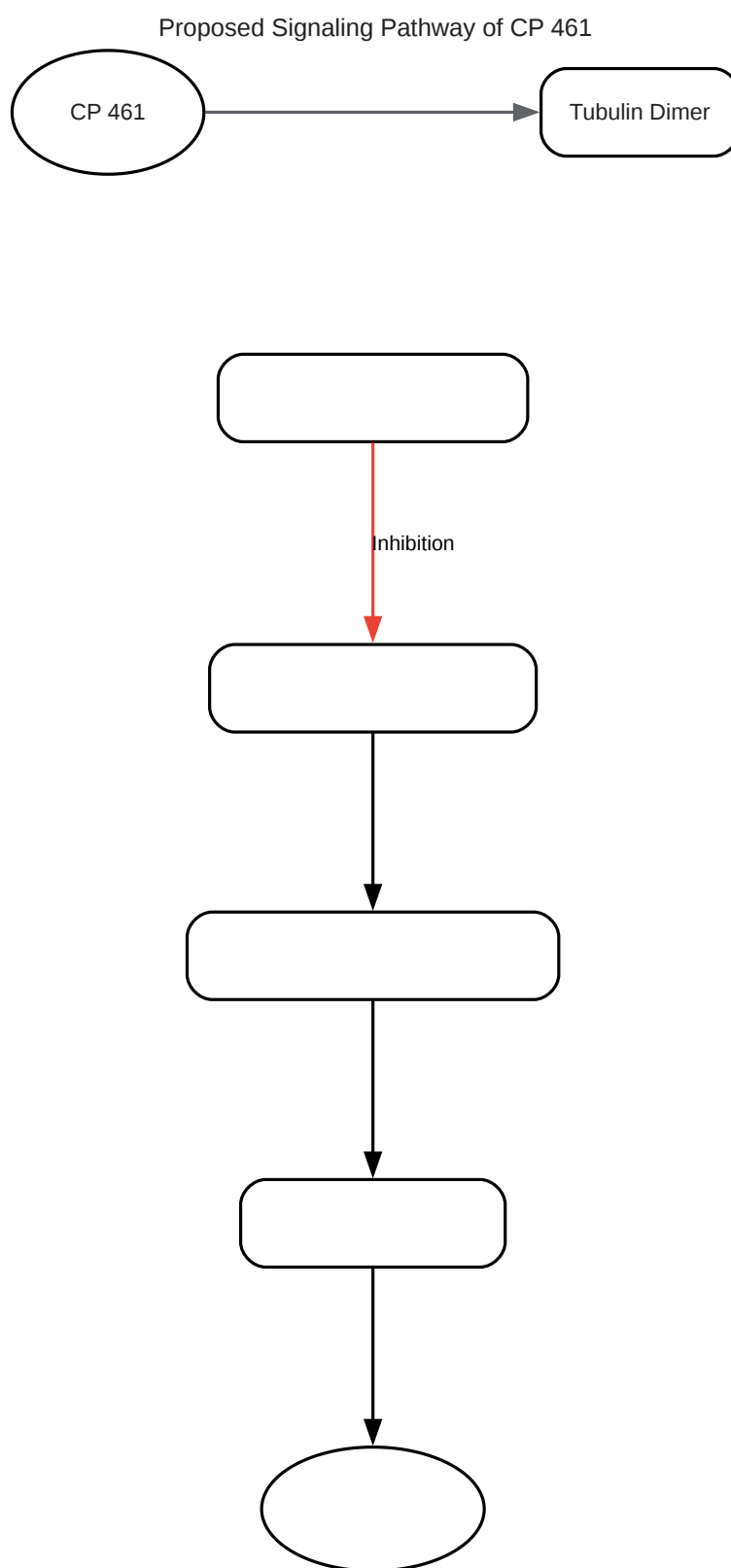
Microtubules, dynamic polymers of α - and β -tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their dynamic nature makes them a key target for anticancer therapies. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.

CP 461 (also known as OSI-461) is a small molecule that has been identified as a tubulin polymerization inhibitor. It belongs to a class of compounds that exert their anticancer effects by binding to tubulin and disrupting microtubule function. Specifically, **CP 461** is known to interact with the colchicine binding site on β -tubulin. This guide provides an in-depth overview of the experimental protocols and data analysis techniques required to fully characterize the binding of **CP 461** to its target site on tubulin.

Proposed Mechanism of Action of CP 461

CP 461 is understood to function as a microtubule-destabilizing agent by binding to the colchicine site located at the interface between the α - and β -tubulin subunits within the tubulin heterodimer. This binding event is hypothesized to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The sequestration of tubulin dimers by **CP 461** shifts the equilibrium away from microtubule formation, leading to a net depolymerization of existing microtubules.

The disruption of the microtubule network has profound effects on cellular processes, most notably arresting the cell cycle at the G2/M phase. This mitotic arrest can subsequently trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancerous cells.



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Caption: Proposed signaling pathway of **CP 461**.

Quantitative Data Presentation

The following tables present hypothetical quantitative data for the interaction of **CP 461** with tubulin, based on typical values observed for colchicine-site inhibitors.

Table 1: Illustrative Binding Kinetics and Affinity of **CP 461** to Tubulin

Parameter	Value	Method
KD (Equilibrium Dissociation Constant)	0.5 μ M	Surface Plasmon Resonance
kon (Association Rate Constant)	1×10^5 M ⁻¹ s ⁻¹	Surface Plasmon Resonance
koff (Dissociation Rate Constant)	5×10^{-2} s ⁻¹	Surface Plasmon Resonance
IC50 (Competitive Binding)	0.8 μ M	Fluorescence Polarization

Table 2: Illustrative Functional Inhibition of Tubulin Polymerization by **CP 461**

Parameter	Value	Cell Line / Condition
IC50 (In Vitro Polymerization)	2.5 μ M	Purified Bovine Brain Tubulin
GI50 (Cell Growth Inhibition)	50 nM	HeLa (Cervical Cancer)
GI50 (Cell Growth Inhibition)	75 nM	A549 (Lung Cancer)

Experimental Protocols

Detailed methodologies for the key experiments required to characterize the tubulin-binding site of **CP 461** are provided below.

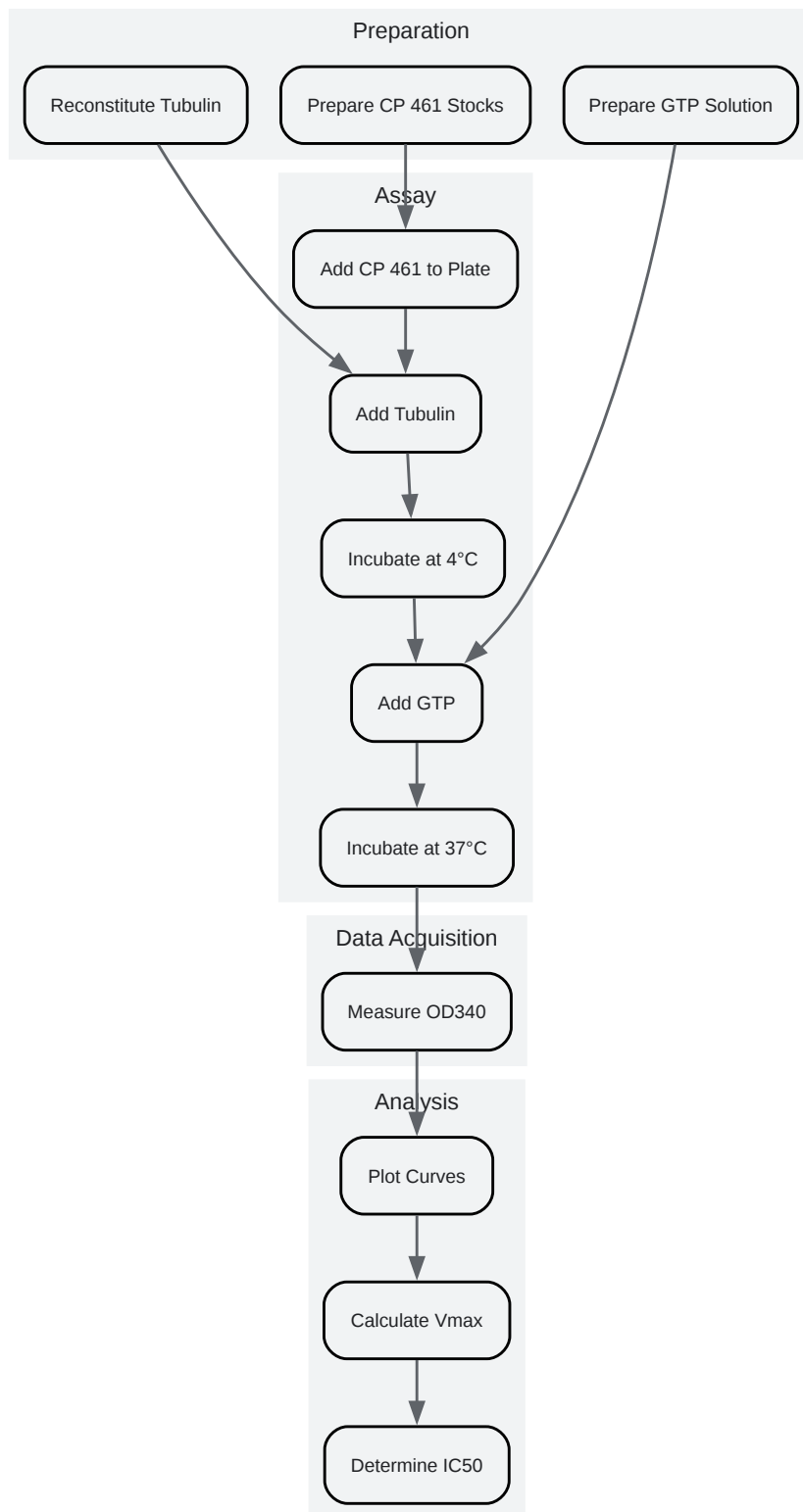
In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity (light scattering) as tubulin polymerizes.

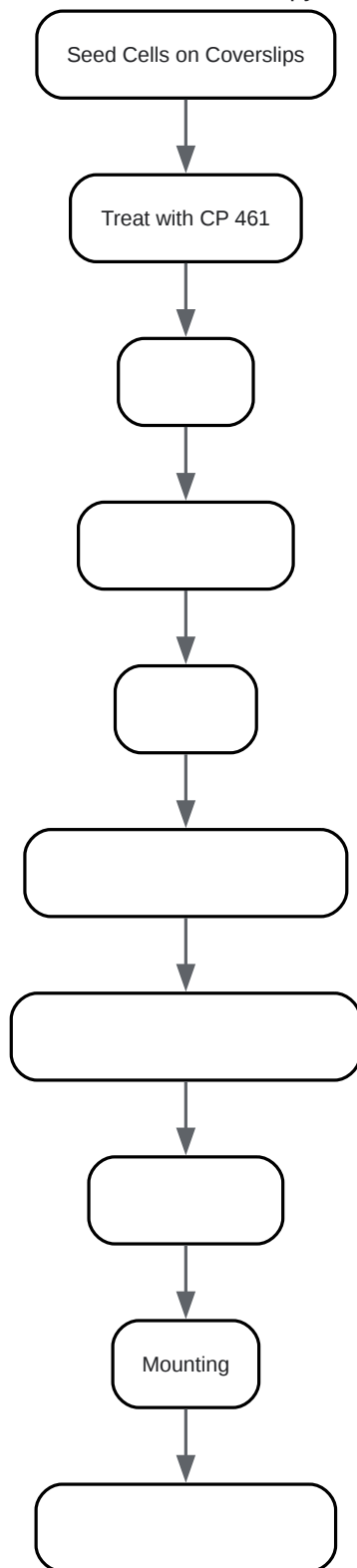
Protocol:

- Reagent Preparation:
 - Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3 mg/mL.
 - Prepare a 10 mM GTP stock solution in General Tubulin Buffer.
 - Prepare a 10X stock solution of **CP 461** in DMSO.
- Reaction Setup:
 - In a pre-chilled 96-well plate, add 10 µL of various concentrations of the 10X **CP 461** stock solution or DMSO (vehicle control).
 - Add 80 µL of the tubulin solution to each well.
 - Incubate the plate at 4°C for 5 minutes.
- Initiation of Polymerization:
 - Initiate polymerization by adding 10 µL of 10 mM GTP to each well.
 - Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
- Data Acquisition:
 - Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
- Data Analysis:
 - Plot absorbance versus time to generate polymerization curves.
 - Calculate the V_{max} (maximum rate of polymerization) for each concentration of **CP 461**.
 - Determine the IC₅₀ value by plotting the percentage of inhibition of V_{max} against the logarithm of the **CP 461** concentration.

Tubulin Polymerization Assay Workflow



Immunofluorescence Microscopy Workflow

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